(R)-1-(1-phenylethyl)urea - 16849-91-5

(R)-1-(1-phenylethyl)urea

Catalog Number: EVT-371620
CAS Number: 16849-91-5
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“®-1-(1-phenylethyl)urea” is a chemical compound with the molecular formula C9H12N2O . It is a urea derivative that incorporates the α-phenylethyl group .


Synthesis Analysis

The synthesis of “®-1-(1-phenylethyl)urea” and its derivatives has been described in the literature. One method involves the use of an oxovanadium(V) compound as a catalyst for the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure . Another method involves the protection of the amino function with a benzyloxycarbonyl group (Cbz) and conversion to the corresponding amides incorporating bulky groups .


Molecular Structure Analysis

The molecular structure of “®-1-(1-phenylethyl)urea” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 164.094963011 g/mol .


Chemical Reactions Analysis

“®-1-(1-phenylethyl)urea” has been investigated as a corrosion inhibitor for carbon steel by electrochemical techniques such as potentiodynamic Tafel polarization and impedance spectroscopy . The inhibition effect of the compound is attributed to its adsorption on the surface of the carbon steel from 1 M HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(1-phenylethyl)urea” include a molecular weight of 164.20 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 153 .

(+)-(R)-N-(1-Phenylethyl)-N'-[3-(diethoxymethylsilyl)propyl]urea

  • Compound Description: This compound serves as a chiral selector in the synthesis of five different polymer stationary phases. These phases are designed for direct enantiomer separation in both capillary gas chromatography and supercritical fluid chromatography [].
  • Compound Description: These compounds are a series of diastereomeric macrocycles synthesized by introducing (S)-(-)-1-phenylethyl-urea functionalities to an inherently chiral aminomethyl-substituted resorcin[4]arene scaffold []. These modifications extend the macrocycle cavity and aim to enhance chiral recognition properties.
  • Relevance: The incorporation of the (S)-(-)-1-phenylethyl-urea moiety within these macrocycles directly relates them to (R)-1-(1-Phenylethyl)urea. This structural feature is key for potential chiral recognition, as demonstrated by their modest selectivities towards mandelic acid and related carboxylic acids []. This highlights the importance of the 1-phenylethylurea group in influencing chiral interactions.

(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr

  • Compound Description: This compound acts as an organocatalyst in the enantioselective Biginelli reaction, a process that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) known for their biological activity []. This specific catalyst, used at 10 mol%, leads to improved yields (up to 94%) and slightly higher enantiomeric excesses (up to 46% ee) compared to its unsubstituted counterpart, favoring the (S)-enantiomer of the DHPM products [].

(±)-Methyl 6,7-Dimethyl-3′,4′-dideoxynorlaudanosoline-1-carboxylate Urea Diastereoisomers

  • Compound Description: These diastereoisomers are intermediates in the synthesis of optically active 3′,4′-dideoxynorlaudanosoline-1-carboxylic acids, compounds used in enzyme inhibition studies []. They are formed by reacting (±)-methyl 6,7-dimethyl-3′,4′-dideoxynorlaudanosoline-1-carboxylate with (+)-(R)-1-phenylethyl isocyanate [].

(+)-(R)-N-(1-Phenylethyl)glutaramic Acid

  • Compound Description: This compound serves as a resolving agent for the optical resolution of racemic 1-phenylethylamine. It is synthesized by N-derivatization of (+)-(R)-1-phenylethylamine with glutaric acid [].

(R)-1-(1-Phenylethyl)-1H-imidazole 3-oxide

  • Compound Description: This enantiomerically pure compound is synthesized via a three-component reaction involving (R)-1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone []. It serves as a precursor for optically active 1-(1-phenylethyl)-1H-imidazoles and 2,3-dihydro-1-(1-phenylethyl)-1H-imidazole-2-thiones [].

(R)-[1-(1-Naphthyl)ethyl] Isothiocyanate

  • Compound Description: This compound, alongside (S)-1-phenylethyl isothiocyanate, is employed as a chirality recognizing reagent for determining the enantiomeric purity of chiral amines using NMR spectroscopy []. Its stability and ease of formation in aqueous solutions contribute to its utility in this context.

(R)-3,5-Bis[(E)-benzylidene]-1-(1-phenylethyl)piperidin-4-one, (R)-3,5-bis[(E)-4-chlorobenzylidene]-1-(1-phenylethyl)piperidin-4-one and (R)-3,5-bis[(E)-2-chlorobenzylidene]-1-(1-phenylethyl)piperidin-4-one

  • Compound Description: These three polysubstituted piperidones are structurally related compounds that adopt sofa conformations in their crystal structures []. While their specific applications are not detailed, their structural elucidation provides insights into their conformational preferences influenced by van der Waals interactions and C-H...O interactions.

1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine

  • Compound Description: This compound represents a pyrido[2,3-b][1,4]oxazine scaffold synthesized through a multi-step process involving a Smiles rearrangement, reduction of a lactam, and subsequent deprotection []. This scaffold holds potential as a building block for bioactive compounds, with further elaboration possible through reactions like Diels-Alder cycloadditions.

3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones

  • Compound Description: These compounds, possessing both exocyclic and endocyclic chiral centers, are synthesized diastereoselectively through a one-pot condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate []. The stereochemical outcome of their benzylation reactions depends on the orientations of their exocyclic and endocyclic groups [].

R-(+)-Azietomidate [2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate]

  • Compound Description: This potent and stereoselective general anesthetic acts as a photolabeling agent for ligand-gated ion channels []. Synthesized as a diazirine derivative of the anesthetic etomidate, it exhibits similar anesthetic properties and enantioselectivity [].

(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one

  • Compound Description: This chiral auxiliary facilitates anti-selective glycolate aldol reactions with high yields and diastereoselectivities, proving particularly useful in the stereoselective synthesis of oxyneolignans []. This auxiliary's ability to control stereochemistry arises from the presence of both exo- and endocyclic chiral centers.

(R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442)

  • Compound Description: This compound represents a potent and selective transient receptor potential vanilloid-1 (TRPV1) antagonist []. It exhibits analgesic efficacy in rodent models of osteoarthritis pain without inducing hyperthermia, a common side effect of earlier TRPV1 antagonists [].

Exo-2-azabicyclo[2.2.1]hept-5-enes

  • Compound Description: These bicyclic compounds are synthesized through an asymmetric aza-Diels–Alder reaction between cyclopentadiene and protonated (S)- or (R)-1-phenylethylimines derived from (1R,endo)-benzonorbornen-2-yl glyoxylate []. Notably, only exo-cycloadducts are obtained, with diastereomeric ratios influenced by the configuration of the 1-phenylethyl group on the imine [].
  • Relevance: These compounds, although structurally distinct from (R)-1-(1-Phenylethyl)urea, highlight the utility of the (R)- or (S)-1-phenylethyl group in controlling diastereoselectivity. The chiral auxiliary (1R,endo)-benzonorbornen-2-ol further emphasizes the significance of chiral elements in directing stereochemical outcomes [], showcasing a broader application of chiral components beyond the urea framework.

N-(1-Phenylethyl)-N'-[3-(triethoxysilyl)propyl]-urea

  • Compound Description: This compound forms the basis of a Pirkle-type chiral stationary phase (CSP) used in chromatography []. This CSP is particularly valuable for separating enantiomers due to its chiral environment, influenced by the presence of the 1-phenylethyl group.
  • Compound Description: These diastereomeric compounds are synthesized by reacting C4-symmetric tetramethoxyresorcarene derivatives with (–)-(S)-1-phenylethyl isocyanate, leading to the formation of carbamate derivatives []. The diastereomers are separated and subsequently hydrolyzed to obtain optically pure (–)-(M,R)- and (+)-(P,S)-enantiomers of the parent tetramethoxyresorcarenes.

(R)-(−)-1-(1-Naphthyl)ethyl(2-methacryloyloxyethyl)urea (NEMOU)

  • Compound Description: This monomer, prepared from 2-methacryloyloxyethyl isocyanate (MOI) and (R)-(+)-1-(1-naphthyl)ethylamine, undergoes radical homopolymerization to yield polymers with potential for chiral recognition []. The chiral nature of the monomer is anticipated to impart chirality to the resulting polymers.

(S)-2-(2-chloropyridin-3-yloxy)-N-(1-phenylethyl)acetamide

  • Compound Description: This compound is a key intermediate in the synthesis of 1-(1-phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine, a potential scaffold for bioactive compounds []. It is prepared by reacting 2-chloro-3-hydroxypyridine with (S)-2-chloro-N-(1-phenylethyl)acetamide [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: This compound belongs to a series of triphenylethanamine (TPE) derivatives developed as cholesteryl ester transfer protein (CETP) inhibitors []. CETP inhibitors are of interest for their potential to raise HDL-C levels and reduce atherosclerosis by enhancing reverse cholesterol transport [].

2-(S-1-phenylethyl)-3-p-bromophenyloxaziridine

  • Compound Description: This chiral oxaziridine derivative was structurally elucidated using X-ray diffraction, revealing its absolute configuration as (+)-2R,3R-2(S-1-phenylethyl)-3-p-bromophenyloxaziridine []. The presence of the S-configured α-phenylethylamine center was crucial in determining the overall stereochemistry of this compound.

Methanephosphonic Acid, N,N′-Bis(1-phenylethyl)diamides

  • Compound Description: These compounds consist of enantiomeric (S,S)- and (R,R)-bis(1-phenylethyl)diamidomethylphosphonates, derived from methanephosphonic acid dichloride and the corresponding chiral amines []. Notably, their nonracemic mixtures exhibit splitting in 31P-NMR spectra due to self-discrimination of the chiral species [].

7‐(1‐Phenylethyl)‐2‐oxa‐7‐azabicyclo[3.2.0]heptan‐6‐one Derivatives

  • Compound Description: These stereoisomeric bicyclic compounds are prepared via a [2+2] cycloaddition of enantiopure 1-phenylethyl isocyanate with 2,3-dihydrofuran under high pressure []. Their conformational preferences and absolute configurations are determined through 1H NMR spectroscopy, employing chiral shift reagents and Pirkle's alcohols [].

23. Complexes with N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide

  • Compound Description: These luminescent lanthanide complexes are formed by reacting Ln(III) ions with the enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide (L), resulting in stable complexes characterized by various spectroscopic techniques and X-ray crystallography [].

Properties

CAS Number

16849-91-5

Product Name

(R)-1-(1-phenylethyl)urea

IUPAC Name

[(1R)-1-phenylethyl]urea

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1

InChI Key

ALVBVEKNACPPAB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)N

Synonyms

alpha-(N-1-phenethyl)urea

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.